富他洛辛

描述

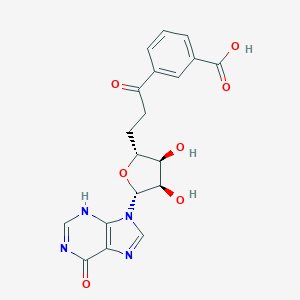

Futalosine is a member of inosines and a natural product found in Streptomyces . It has a molecular formula of C19H18N4O7 and a molecular weight of 414.4 g/mol .

Synthesis Analysis

Futalosine is synthesized from inosine . The process involves the addition of the adenosyl radical to the double bond of 3-[(1-carboxyvinyl)oxy]benzoic acid .Molecular Structure Analysis

The IUPAC name of Futalosine is 3-[3-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]propanoyl]benzoic acid . The InChI and SMILES strings provide more details about its molecular structure .Chemical Reactions Analysis

Futalosine is involved in the biosynthesis of menaquinone, an essential cofactor in the electron-transfer pathway for bacteria . It is synthesized from chorismate using either the well-known canonical pathway or the futalosine pathway .Physical and Chemical Properties Analysis

Futalosine has a molecular weight of 414.4 g/mol . More detailed physical and chemical properties may be available in specialized databases or literature.科学研究应用

原核生物中甲萘醌的生物合成

富他洛辛是替代甲萘醌生物合成途径中的关键中间体,被称为富他洛辛途径 . 此途径对于原核细菌中呼吸作用的电子传递至关重要,尤其是那些缺乏经典甲萘醌生物合成途径的细菌。 富他洛辛途径已在广泛的生物分类范围中被发现,包括一些古细菌和细菌,这表明其古老的起源和在微生物代谢中的基本作用 .

进化意义

富他洛辛途径被认为在早期原核生物进化过程中甲萘醌生物合成中发挥了重要作用。与经典途径相比,它在更广泛的生物分类范围内被发现,并且存在于有氧和厌氧原核生物中。 这表明富他洛辛途径可能更古老,可能早于进化史上的经典途径 .

抗生素靶标

富他洛辛参与独特的甲萘醌生物合成途径,使其成为开发抗生素的潜在靶标。例如,引起胃癌的幽门螺旋杆菌利用富他洛辛途径。识别该途径的抑制剂,例如普尔沃霉素,可以针对H. pylori感染进行特异性治疗,而不会影响使用经典途径的有益肠道细菌 .

酶的功能和抑制

参与富他洛辛途径的酶富他洛辛水解酶已被研究其独特的底物特异性和反应机制。 了解富他洛辛水解酶的酶学特性可以为开发特异性抑制剂提供见解,这些抑制剂可以破坏该途径,为抗生素治疗提供一种新方法 .

生物合成途径的多样性

富他洛辛是最近发现的甲萘醌生物合成替代途径的一部分。这一发现扩大了我们对微生物生物合成多样性的理解。 它突出了发现可能在生物技术和制药中具有应用的新途径和化合物的潜力 .

作用机制

Target of Action

Futalosine primarily targets the menaquinone biosynthesis pathway in prokaryotes . Menaquinone, also known as Vitamin K2, is an essential component of the electron-transfer system in these organisms . The key enzyme involved in the futalosine pathway is MqnB , which converts futalosine into dehypoxanthinyl futalosine (DHFL) .

Mode of Action

Futalosine’s mode of action involves its conversion into DHFL by the enzyme MqnB . This conversion is a crucial step in the biosynthesis of menaquinone . In some bacteria, such as Helicobacter pylori, a variant of futalosine known as aminodeoxyfutalosine (which has adenine instead of hypoxanthine in futalosine) is directly converted into DHFL by MqnB .

Biochemical Pathways

Futalosine is part of an alternative pathway for menaquinone biosynthesis known as the futalosine pathway . This pathway operates alongside the classical menaquinone pathway in some bacteria . The futalosine pathway involves the conversion of chorismate into 1,4-dihydroxy-6-naphthoate by four enzymes encoded by mqnABCD .

Pharmacokinetics

It’s known that futalosine is a crucial intermediate in the biosynthesis of menaquinone, an essential component of the electron-transfer system in prokaryotes .

Result of Action

The conversion of futalosine into DHFL by MqnB is a critical step in the biosynthesis of menaquinone . This process contributes to the production of menaquinone, which plays a vital role in the electron-transfer system of prokaryotes .

Action Environment

The futalosine pathway is found in a broad range of prokaryotes, including both aerobic and anaerobic organisms . It’s thought to have evolved earlier than the classical menaquinone pathway . The futalosine pathway is particularly important in certain bacteria, such as Helicobacter pylori, which causes stomach cancer . As most beneficial intestinal bacteria use the canonical pathway for menaquinone biosynthesis, the futalosine pathway is a potential target for the development of specific anti-H. pylori drugs .

生化分析

Biochemical Properties

Futalosine is involved in the futalosine pathway, an alternative pathway for the biosynthesis of menaquinone . This interaction with MqnB is a crucial step in the futalosine pathway .

Cellular Effects

The futalosine pathway, which involves futalosine, operates in various bacteria, including some pathogens . Disruption of this pathway can lead to the inhibition of bacteriostatic growth . Therefore, futalosine has a significant impact on cellular function and metabolism.

Molecular Mechanism

The molecular mechanism of futalosine involves its conversion into DHFL by the enzyme MqnB . This conversion is a key step in the futalosine pathway, which is essential for the biosynthesis of menaquinone .

Metabolic Pathways

Futalosine is involved in the futalosine pathway for the biosynthesis of menaquinone . This pathway is distinct from the classical menaquinone biosynthesis pathway and involves different enzymes and cofactors .

属性

IUPAC Name |

3-[3-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]propanoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O7/c24-11(9-2-1-3-10(6-9)19(28)29)4-5-12-14(25)15(26)18(30-12)23-8-22-13-16(23)20-7-21-17(13)27/h1-3,6-8,12,14-15,18,25-26H,4-5H2,(H,28,29)(H,20,21,27)/t12-,14-,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDWXCWBMDQNCV-SCFUHWHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C(=O)CCC2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(=O)O)C(=O)CC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CNC4=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438759 | |

| Record name | futalosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210644-32-9 | |

| Record name | futalosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

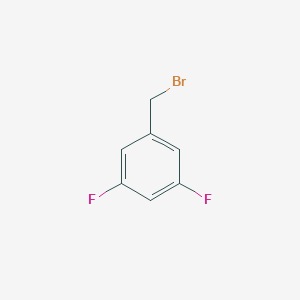

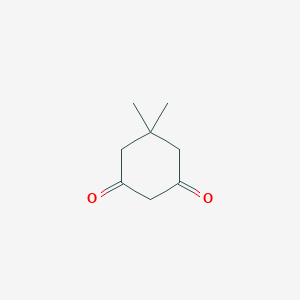

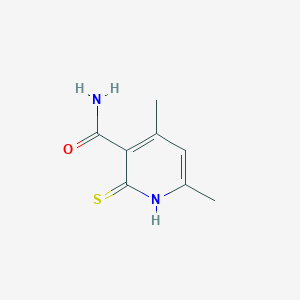

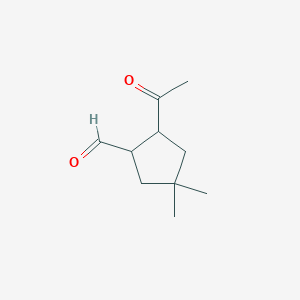

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117540.png)

![[(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117544.png)